[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene
Description
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Properties
IUPAC Name |
(1-chloro-2-methylcyclopropyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-8-7-10(8,11)13(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASQNYBLNPBUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(S(=O)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl sulfoxides are a class of compounds that have garnered significant interest in medicinal chemistry and drug development due to their unique stereoelectronic properties and biological activities. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene, a molecule incorporating both the cyclopropyl and sulfoxide moieties. This document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying reaction mechanisms. The synthesis is presented as a multi-step process, commencing with the formation of a key dichlorocyclopropane intermediate, followed by a nuanced nucleophilic substitution, and culminating in a selective oxidation to yield the target sulfoxide. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for pharmaceutical and agrochemical applications.
Introduction: The Significance of the Cyclopropyl Sulfoxide Scaffold
The incorporation of a cyclopropane ring into a molecular structure can profoundly influence its conformational rigidity, metabolic stability, and binding affinity to biological targets. Similarly, the sulfoxide group, with its chiral center at the sulfur atom, introduces a key stereochemical element and can participate in hydrogen bonding and other non-covalent interactions. The combination of these two functionalities in this compound results in a molecule with considerable potential for modulation of biological activity. A robust and well-understood synthetic pathway is therefore crucial for the exploration of its therapeutic and commercial potential.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the sulfoxide group, leading back to the corresponding sulfide, (1-Chloro-2-methylcyclopropyl)(phenyl)sulfane. This sulfide can be envisioned as arising from the reaction of a suitable 1-chloro-2-methylcyclopropyl electrophile with a thiophenolate nucleophile. A practical and readily accessible precursor for such an electrophile is 1,1-dichloro-2-methylcyclopropane, which itself can be synthesized via the dichlorocyclopropanation of propene. This leads to the following proposed three-step synthetic pathway:
Caption: Retrosynthetic analysis of the target compound.
This guide will now elaborate on each of these synthetic steps, providing detailed mechanistic insights and practical experimental protocols.
Step-by-Step Synthesis Pathway
Step 1: Dichlorocyclopropanation of Propene to Yield 1,1-Dichloro-2-methylcyclopropane
The initial step involves the addition of dichlorocarbene (:CCl₂) to propene. Dichlorocarbene is a highly reactive intermediate that can be conveniently generated in situ from chloroform (CHCl₃) and a strong base, such as potassium tert-butoxide or sodium hydroxide, often in the presence of a phase-transfer catalyst.[1] The reaction is a concerted [1+2] cycloaddition, which is generally stereospecific.
Mechanism:
The mechanism involves the deprotonation of chloroform by the strong base to form the trichloromethyl anion (⁻CCl₃). This anion is unstable and readily undergoes alpha-elimination of a chloride ion to generate dichlorocarbene. The electrophilic dichlorocarbene then reacts with the nucleophilic double bond of propene in a single, concerted step to form the cyclopropane ring.
Caption: Alternative pathways for the sulfide synthesis.
Experimental Protocol (Direct Substitution - for optimization):
-
Prepare a solution of sodium thiophenolate by reacting thiophenol (1.0 eq) with sodium hydride (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere.
-
To this solution, add a solution of 1,1-dichloro-2-methylcyclopropane (1.2 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or GC-MS, analyzing for the formation of the mono- and di-substituted products.
-
Upon optimal conversion to the mono-substituted product, cool the reaction to room temperature, quench with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate (1-Chloro-2-methylcyclopropyl)(phenyl)sulfane.
Data Summary:
| Reactant/Reagent | Molar Ratio | Key Parameters | Expected Outcome |
| 1,1-Dichloro-2-methylcyclopropane | 1.2 | Reaction temperature and time are critical for selectivity | Mixture of mono- and di-substituted products |
| Thiophenol | 1.0 | Freshly distilled | |
| Sodium Hydride | 1.0 | Handled with care under inert atmosphere | |
| DMF | Solvent | Anhydrous |
Step 3: Oxidation of (1-Chloro-2-methylcyclopropyl)(phenyl)sulfane to the Sulfoxide
The final step is the selective oxidation of the sulfide to the corresponding sulfoxide. This is a well-established transformation in organic synthesis, and several reagents can be employed to achieve this selectively without over-oxidation to the sulfone.
Causality behind Reagent Choice:
Sodium metaperiodate (NaIO₄) is an excellent choice for this oxidation as it is a mild and selective oxidizing agent for sulfides. [1]The reaction is typically carried out in a biphasic solvent system, such as methanol/water or dichloromethane/water, at low temperatures to prevent over-oxidation. Other suitable reagents include hydrogen peroxide in the presence of a catalyst or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
Mechanism:
The oxidation with periodate is believed to proceed through a periodate ester intermediate, which then undergoes an intramolecular redox reaction to form the sulfoxide and iodate.
Caption: Simplified mechanism of sulfide oxidation with periodate.
Experimental Protocol:
-
Dissolve (1-Chloro-2-methylcyclopropyl)(phenyl)sulfane (1.0 eq) in methanol or a mixture of dichloromethane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium metaperiodate (1.1 eq) in water dropwise to the stirred sulfide solution.
-
Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography or recrystallization.
Data Summary:
| Reactant/Reagent | Molar Ratio | Key Parameters | Expected Yield |
| (1-Chloro-2-methylcyclopropyl)(phenyl)sulfane | 1.0 | Low temperature to prevent over-oxidation | >90% |
| Sodium Metaperiodate | 1.1 | Added portion-wise or as a solution | |
| Methanol/Water or DCM/Water | Solvent | Biphasic system |
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through a three-step sequence involving dichlorocyclopropanation, nucleophilic substitution, and selective oxidation. While the dichlorocyclopropanation and oxidation steps are well-established and high-yielding, the key challenge lies in the selective mono-substitution of 1,1-dichloro-2-methylcyclopropane. Further optimization of this step, or the exploration of an alternative reduction-substitution pathway, will be critical for developing a truly efficient and scalable synthesis. The methodology outlined in this guide provides a solid foundation for researchers to produce this valuable compound and to explore its potential applications in drug discovery and development.
References
-
Fedoryński, M. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chem. Rev.2003 , 103 (4), 1099–1132. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution. [Link]
-
Alekseev, F. F.; et al. REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie2014 , 59(11-12), 1031-1036. [Link]
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Seyferth, D.; et al. The Selective Reduction of gem-Dihalocyclopropanes with Tri-n-butyltin Hydride. J. Am. Chem. Soc.1965 , 87 (3), 681–682. [Link]
-
Kovalenko, V. N. Chiral methyl trans-2,2-dichloro-3-methylcyclopropanecarboxylate upon exposure to thiophenolate nucleophile. ARKIVOC2014 , (iii), 80-89. [Link]
Sources
An In-depth Technical Guide to [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The confluence of the cyclopropane ring and the sulfoxide functional group represents a promising, albeit underexplored, area in medicinal chemistry.[1][2] The rigid geometry and metabolic stability of the cyclopropyl moiety, combined with the unique polarity and bioisosteric potential of the sulfoxide, create a compelling scaffold for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific member of this class, [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene. While experimentally determined data for this exact molecule is limited, this guide will leverage established principles and recent advancements in the synthesis and understanding of cyclopropyl sulfoxides to provide a robust framework for researchers and drug development professionals.
Introduction: The Strategic Integration of Cyclopropane and Sulfoxide Moieties
The cyclopropane ring is a prevalent structural motif in FDA-approved pharmaceuticals, valued for its ability to impart conformational rigidity and improve metabolic stability.[1][3] Similarly, sulfur-containing compounds, particularly sulfoxides, are well-represented in the landscape of small-molecule drugs.[1] The combination of these two privileged moieties in the form of cyclopropyl sulfoxides offers a synergistic enhancement of their desirable physicochemical and pharmacological properties.[1][2] this compound emerges as a molecule of interest within this class, featuring additional stereochemical complexity and a handle for further chemical modification.
Physicochemical Properties and Structural Features
| Property | Value | Source |
| CAS Number | 1004968-11-9 | [4] |
| Molecular Formula | C₁₀H₁₁ClOS | [4] |
| Molecular Weight | 214.71 g/mol | [4] |
| Canonical SMILES | O=S(C1(C(C1)C)Cl)C2=CC=CC=C2 | [4] |
Key Structural Features:
-
Chirality: The molecule possesses multiple stereocenters, leading to the potential for several diastereomers and enantiomers. The relative and absolute stereochemistry will significantly influence its biological activity and must be a key consideration in its synthesis and characterization.
-
Strained Ring System: The three-membered cyclopropane ring imparts significant ring strain, which can influence its reactivity, particularly in reactions involving ring-opening.
-
Sulfoxide Group: The sulfoxide group is a chiral, polar functional group that can act as a hydrogen bond acceptor. It also serves as a versatile synthetic handle for transformations to other sulfur-containing functional groups.[1][5]
Synthesis of this compound
The synthesis of cyclopropyl sulfoxides has historically been challenging.[1][2] However, recent advancements have demonstrated a mild, metal-free hydrosulfenation of cyclopropenes that offers a highly diastereoselective route to this class of compounds.[1][2][6][7] The following proposed synthesis of this compound is based on this methodology.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the diastereoselective hydrosulfenation of cyclopropenes.[2]
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzenesulfenic acid precursor (1.0 equiv.) and 1-chloro-2-methylcyclopropene (1.1 equiv.) in anhydrous toluene.
-
Addition of Base: Add N-methylmorpholine (NMM, 1.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for the time required for complete consumption of the starting materials, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diastereomer of this compound.
Causality Behind Experimental Choices:
-
In situ Generation of Sulfenic Acid: Sulfenic acids are highly transient and prone to disproportionation.[1][5] The use of a precursor that generates the sulfenic acid in situ under the reaction conditions is crucial for achieving high yields.
-
Diastereoselectivity: The stereochemical outcome of the reaction is governed by a combination of endo/exo, facial, and side selectivities during the cycloaddition of the sulfenic acid to the cyclopropene.[1][2] The specific substitution pattern on the cyclopropene will influence the preferred diastereomer.
-
Mild, Metal-Free Conditions: The absence of a metal catalyst makes this a more environmentally friendly and often more functional-group-tolerant synthetic route.[2]
Reactivity and Synthetic Utility
Cyclopropyl sulfoxides are valuable synthetic intermediates.[1][5] this compound can be expected to undergo a variety of transformations, making it a versatile building block.
Key Reactions of the Sulfoxide Moiety
Caption: Potential reactions of the sulfoxide group.
-
Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone using standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[2][5] The resulting cyclopropyl sulfones are also of interest in medicinal chemistry.
-
Reduction: Reduction of the sulfoxide to the corresponding sulfide can be achieved with various reducing agents.
-
Pummerer Rearrangement: Under acidic conditions (e.g., acetic anhydride), sulfoxides can undergo a Pummerer rearrangement to form α-acyloxy sulfides, which are versatile synthetic intermediates.
-
Conversion to Sulfoximines: The sulfoxide can be converted to a sulfoximine, another important functional group in drug discovery, through reactions with iminating agents.[2][5]
Applications in Drug Development and Medicinal Chemistry
The incorporation of the this compound scaffold into drug candidates can be a strategic approach to modulate various pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The cyclopropyl ring is known to be resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[3]
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.
-
Modulation of Physicochemical Properties: The sulfoxide group can improve solubility and act as a bioisostere for other functional groups.[1]
-
Vector for Further Functionalization: The chloro- and methyl- substituents on the cyclopropane ring, as well as the phenyl group on the sulfoxide, provide multiple points for further chemical modification to explore the structure-activity relationship (SAR) of a lead compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its likely chemical properties, a plausible and highly diastereoselective synthetic route, and its potential applications by drawing upon the established chemistry of the broader class of cyclopropyl sulfoxides. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and related molecules, ultimately unlocking new avenues for the development of novel therapeutics.
References
-
Yuwen, L., Tang, J., Qi, Y., Zou, T., Zhang, S., Zhang, Y.-Q., & Zhang, Q.-W. (2026). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, Advance Article. [Link][1][5][6]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2025). ResearchGate. [Link][2][7]
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[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene CAS number 1004968-11-9
An In-depth Technical Guide to [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene (CAS 1004968-11-9): Synthesis, Properties, and Potential Applications
Disclaimer: Publicly available scientific literature and detailed experimental data for this compound are limited. This guide, therefore, synthesizes information from analogous structures and established principles of organic chemistry to provide a comprehensive technical overview for research and drug development professionals. It presents proposed synthetic routes and potential applications grounded in expert analysis of the molecule's constituent functional groups.
Introduction and Structural Analysis
This compound is a unique small molecule featuring a confluence of privileged structural motifs valuable in modern chemistry. Its core structure contains a strained cyclopropane ring, a chiral sulfoxide, and an aromatic phenyl group. The presence of both a methyl group and a chlorine atom on the cyclopropane ring introduces additional stereochemical complexity and potential for synthetic diversification.
The combination of the rigid, metabolically stable cyclopropyl scaffold with the polar, chiral sulfoxide group makes this compound a compelling, albeit underexplored, building block for medicinal chemistry and materials science. The sulfoxide moiety, in particular, can act as a chiral auxiliary, a hydrogen bond acceptor, and a bioisostere for other functional groups, roles that are highly sought after in drug design.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1004968-11-9 | [2] |
| Molecular Formula | C₁₀H₁₁ClOS | [2] |
| Molecular Weight | 214.71 g/mol | [2][3] |
| MDL Number | MFCD22370073 | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Appearance | Not available | - |
Proposed Synthetic Strategy: A Multi-Step Hypothetical Protocol
No specific synthesis for this compound has been published. The following section outlines a plausible and logical synthetic pathway based on well-established, foundational reactions in organic chemistry. This proposed route is designed to be robust and adaptable.
The overall strategy involves the initial construction of a methyl-substituted cyclopropyl ring, followed by the introduction of the phenylthio group, α-chlorination, and a final selective oxidation to the sulfoxide.
Caption: Proposed Synthetic Workflow for the Target Compound.
Protocol 1: Synthesis of (2-Methylcyclopropyl)methanol (Intermediate 1)
This initial step utilizes a Simmons-Smith cyclopropanation, a reliable method for forming cyclopropane rings from alkenes.
-
Rationale: The Simmons-Smith reaction is chosen for its high efficiency and stereospecificity in converting alkenes to cyclopropanes without inserting into C-H bonds. Using allyl alcohol directly introduces the required hydroxymethyl handle.
-
Procedure:
-
To a stirred suspension of Zinc-Copper couple (1.2 equivalents) in anhydrous diethyl ether, a solution of diiodomethane (1.1 equivalents) is added dropwise under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 1 hour, during which the formation of the organozinc intermediate, iodomethylzinc iodide (IZnCH₂I), occurs.
-
A solution of propene (1.0 equivalent) in diethyl ether is added, and the reaction is gently refluxed for 12-18 hours.
-
Upon completion (monitored by GC-MS), the reaction is cooled and quenched by the slow addition of saturated aqueous ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield (2-methylcyclopropyl)methanol.
-
Protocol 2: Synthesis of 1-(Bromomethyl)-2-methylcyclopropane (Intermediate 2)
This is a standard conversion of a primary alcohol to an alkyl bromide.
-
Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to the corresponding bromides with minimal rearrangement, which is crucial for preserving the strained cyclopropane ring.
-
Procedure:
-
(2-Methylcyclopropyl)methanol (1.0 equivalent) is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.4 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The mixture is then carefully poured onto crushed ice and neutralized with saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous calcium chloride, and concentrated to give the crude bromide, which can often be used in the next step without further purification.
-
Protocol 3: Synthesis of [(2-Methylcyclopropyl)methyl]sulfanylbenzene (Intermediate 3)
This step involves a nucleophilic substitution to form the key carbon-sulfur bond.
-
Rationale: Sodium thiophenolate is a potent sulfur nucleophile that readily displaces primary halides in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation.
-
Procedure:
-
Thiophenol (1.05 equivalents) is added to a suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C to generate sodium thiophenolate in situ.
-
After hydrogen evolution ceases, a solution of 1-(bromomethyl)-2-methylcyclopropane (1.0 equivalent) in DMF is added dropwise.
-
The reaction is stirred at room temperature for 6-8 hours until TLC analysis indicates the consumption of the starting bromide.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed thoroughly with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude sulfide is purified by column chromatography on silica gel.
-
Protocol 4: α-Chlorination of the Sulfide (Intermediate 4)
This critical step introduces the chlorine atom at the carbon adjacent to the sulfur.
-
Rationale: N-Chlorosuccinimide (NCS) is a standard reagent for the α-chlorination of sulfides. The reaction proceeds via a radical mechanism or through a sulfurane intermediate, selectively placing the chlorine atom on the more substituted α-carbon.
-
Procedure:
-
The sulfide intermediate 3 (1.0 equivalent) is dissolved in carbon tetrachloride (CCl₄).
-
N-Chlorosuccinimide (1.05 equivalents) is added in portions at room temperature.
-
The mixture is stirred at room temperature for 2-4 hours, monitoring by TLC. Gentle heating may be required to initiate the reaction.
-
Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed with aqueous sodium thiosulfate solution and brine.
-
The organic phase is dried and concentrated to yield the α-chloro sulfide, which should be used promptly due to potential instability.
-
Protocol 5: Selective Oxidation to the Sulfoxide (Final Product)
The final step is a controlled oxidation of the sulfide to the sulfoxide.
-
Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidant for converting sulfides to sulfoxides. Using approximately one equivalent of m-CPBA at low temperatures minimizes over-oxidation to the sulfone. This reaction creates a chiral center at the sulfur atom.
-
Procedure:
-
The α-chloro sulfide (1.0 equivalent) is dissolved in dichloromethane (DCM) and cooled to -78 °C.
-
A solution of m-CPBA (~1.05 equivalents, purity considered) in DCM is added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by flash column chromatography. Due to the chirality at both the sulfur and carbon atoms, the product will be a mixture of diastereomers.
-
Potential Applications in Drug Discovery and Development
While this specific molecule has not been featured in drug discovery literature, its structural components are highly relevant. The combination of a cyclopropyl ring and a sulfoxide moiety suggests significant potential.[4]
Caption: Conceptual Role in Drug Design.
-
Metabolic Stability: The cyclopropyl group is a well-known bioisostere of a gem-dimethyl group or an alkene, often introduced into drug candidates to block sites of metabolic oxidation, thereby increasing the compound's half-life.
-
Scaffold for Novel Therapeutics: The sulfonyl group, a close relative of the sulfinyl moiety, is a cornerstone in medicinal chemistry, found in antibacterial sulfonamides and various anticancer and anti-inflammatory agents.[1][5] Benzene sulfonamide derivatives, for instance, have been developed as potent inhibitors of the STAT3 signaling pathway, a key target in oncology.[6] This molecule could serve as a precursor to novel sulfone or sulfonamide-based therapeutics.
-
Chiral Building Block: The chiral sulfoxide can be used to direct the stereochemistry of subsequent reactions, making it a valuable tool in asymmetric synthesis for creating enantiomerically pure drug substances. The diastereoselective synthesis of complex cyclopropyl sulfoxides is an area of active research, highlighting their importance.[7][8]
-
Physicochemical Property Modulation: The sulfinyl group is polar and can act as a hydrogen bond acceptor, which can be fine-tuned to optimize the solubility and cell permeability of a lead compound.
Analytical Characterization
Should this compound be synthesized, a full suite of analytical techniques would be required to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR would show characteristic signals for the aromatic protons, the diastereotopic protons of the cyclopropyl ring, and the methyl group. ¹³C NMR would confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₀H₁₁ClOS). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1030-1090 cm⁻¹ would be indicative of the S=O stretch of the sulfoxide group.
-
Chiral Chromatography: HPLC or SFC with a chiral stationary phase would be necessary to separate and quantify the different stereoisomers produced.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound.[9] Therefore, it must be handled with the precautions appropriate for a novel research chemical with unknown toxicological properties.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[10]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
Li, Y., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. DOI: 10.1039/D5SC08731G. Available at: [Link]
-
Smith, L. I., & Rogier, E. R. (1951). Ketone, cyclopropyl methyl. Organic Syntheses, 31, 72. Available at: [Link]
-
ResearchGate. (2023). Application of Sulfonyl in Drug Design. Available at: [Link]
-
Li, Y., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC - NIH. Available at: [Link]
-
PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Available at: [Link]
-
PubMed. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. Available at: [Link]
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PubMed. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available at: [Link]
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Starlab Group. (n.d.). SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. Available at: [Link]
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British Pharmacopoeia. (n.d.). SAFETY DATA SHEET - Benserazide Impurity A. Available at: [Link]
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- 7. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08731G [pubs.rsc.org]
- 8. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. starlabgroup.com [starlabgroup.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structural Complexity and Stereoisomerism
A critical aspect of the NMR analysis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is its stereochemical complexity. The molecule possesses three stereocenters:
-
C1 of the cyclopropane ring: Bonded to the chlorine atom and the sulfinylbenzene group.
-
C2 of the cyclopropane ring: Bonded to the methyl group.
-
The sulfur atom of the sulfinyl group.
This multiplicity of stereocenters gives rise to a number of possible diastereomers. The relative orientation of the substituents on the cyclopropane ring (cis or trans) and the configuration at the sulfur atom will result in distinct diastereomeric pairs. Each diastereomer will have a unique three-dimensional arrangement and, consequently, a distinct NMR spectrum. The analysis presented here will focus on a representative diastereomer to illustrate the key spectral features, with the understanding that a synthetic sample would likely exist as a mixture of diastereomers, leading to a more complex, overlapping spectrum.
Figure 2: Experimental workflow for NMR analysis.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons and complex spin-spin coupling. The chemical shifts are influenced by several factors, including the diamagnetic anisotropy of the cyclopropane ring and the phenyl group, and the electronegativity of the chlorine and sulfinyl oxygen atoms.
-
Phenyl Protons (H-Ar): The five protons of the phenyl group will appear as multiplets in the aromatic region, typically between 7.2 and 7.8 ppm . The protons ortho to the sulfinyl group are expected to be the most deshielded due to the electron-withdrawing nature of the sulfoxide.
-
Cyclopropyl Protons (H2, H3, H3'): The three protons on the cyclopropane ring will exhibit characteristic upfield shifts due to the ring current effect. [1]However, their chemical shifts will be significantly influenced by the substituents.
-
The proton on C2 (methine proton) will be coupled to the methyl protons and the two diastereotopic protons on C3. Its chemical shift is predicted to be in the range of 1.5-2.0 ppm .
-
The two protons on C3 are diastereotopic and will have different chemical shifts and couplings. They are expected to resonate in the upfield region of 0.8-1.5 ppm .
-
-
Methyl Protons (H-Me): The methyl group protons will appear as a doublet due to coupling with the methine proton on C2. Their chemical shift is predicted to be around 1.2-1.5 ppm .
Coupling Constants: The vicinal coupling constants (³J) in the cyclopropane ring are highly dependent on the dihedral angle between the coupled protons. Generally, ³J_cis_ is larger (6-12 Hz) than ³J_trans_ (2-9 Hz). [2]The geminal coupling (²J) between the diastereotopic protons on C3 is expected to be in the range of -4 to -10 Hz.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
-
Phenyl Carbons (C-Ar): Six signals are expected for the phenyl group. The ipso-carbon (attached to the sulfur) will be in the range of 140-145 ppm . The ortho, meta, and para carbons will resonate in the typical aromatic region of 120-135 ppm .
-
Cyclopropyl Carbons (C1, C2, C3):
-
C1: This quaternary carbon is attached to a chlorine atom and the sulfinyl group, both of which are electron-withdrawing. This will cause a significant downfield shift, predicted to be in the range of 55-65 ppm .
-
C2: This methine carbon, bearing the methyl group, is expected to resonate around 20-30 ppm .
-
C3: This methylene carbon is predicted to appear at a more upfield position, likely in the range of 15-25 ppm .
-
-
Methyl Carbon (C-Me): The methyl carbon is expected to have a chemical shift in the range of 15-20 ppm .
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for a representative diastereomer of this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-Ar (ortho) | 7.6 - 7.8 | m | - |
| H-Ar (meta, para) | 7.2 - 7.5 | m | - |
| H2 | 1.5 - 2.0 | m | ³J_H2-H3_, ³J_H2-H3', ³J_H2-Me |
| H-Me | 1.2 - 1.5 | d | ³J_Me-H2_ ≈ 7 |
| H3, H3' | 0.8 - 1.5 | m | ²J_H3-H3', ³J_H3-H2, ³J_H3'-H2_ |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-Ar (ipso) | 140 - 145 |
| C-Ar (ortho, meta, para) | 120 - 135 |
| C1 | 55 - 65 |
| C2 | 20 - 30 |
| C3 | 15 - 25 |
| C-Me | 15 - 20 |
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be complex, reflecting the molecule's intricate stereochemistry. The presence of multiple stereocenters leads to the potential for several diastereomers, each with a unique NMR signature. A thorough analysis, including a suite of 2D NMR experiments, is essential for the complete and unambiguous assignment of all proton and carbon signals and for the determination of the relative stereochemistry of a given synthetic sample. The predicted chemical shifts and coupling constants provided in this guide serve as a valuable reference for researchers working with this and related compounds, facilitating their structural elucidation and characterization.
References
Sources
- 1. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 1H NMR spectrum [chemicalbook.com]
Stereochemistry of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene
An In-depth Technical Guide on the
Abstract
The unique conformational rigidity of the cyclopropane ring, combined with the stereogenic nature of the sulfoxide group, makes [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene a molecule of significant stereochemical complexity and synthetic interest. This guide provides a comprehensive analysis of the stereochemical aspects of this molecule, including the interplay between the stereocenters on the cyclopropyl ring and the chiral sulfur atom. We will explore the diastereoselective synthetic routes, advanced analytical techniques for stereoisomer elucidation, and the underlying principles governing its chiroptical properties. This document serves as a technical resource for researchers engaged in asymmetric synthesis and the development of novel therapeutic agents incorporating these structural motifs.
Introduction: The Significance of Chiral Cyclopropyl Sulfoxides
Chiral sulfoxides are established as powerful chiral auxiliaries in asymmetric synthesis, capable of directing the stereochemical outcome of reactions on adjacent functional groups. The introduction of a sulfoxide onto a cyclopropane ring—a structural motif prevalent in numerous natural products and pharmaceuticals—creates a molecule with a defined three-dimensional architecture. The fixed spatial arrangement of substituents on the cyclopropane ring, coupled with the pyramidal stability of the chiral sulfoxide, offers a powerful platform for designing molecules with precise stereochemical control.
The title compound, this compound, possesses three stereocenters: the sulfur atom, C1 (bearing the chlorine and sulfinyl group), and C2 (bearing the methyl group). This results in a total of 2³ = 8 possible stereoisomers, comprising four pairs of enantiomers. The core challenge and opportunity lie in the selective synthesis and characterization of these individual stereoisomers.
Diastereoselective Synthesis Strategies
The synthesis of this compound necessitates careful control over the formation of the two new stereocenters on the cyclopropane ring, ideally directed by the pre-existing chirality at the sulfur atom. A common and effective strategy involves the diastereoselective cyclopropanation of a chiral α,β-unsaturated sulfoxide.
Synthesis of the Chiral Precursor: (E)-1-(Phenylsulfinyl)prop-1-ene
The synthesis begins with the preparation of an optically pure vinyl sulfoxide. A well-established method is the Andersen-type synthesis, which allows for the preparation of enantiomerically pure aryl sulfoxides.
Key Reaction: Diastereoselective Simmons-Smith Cyclopropanation
A highly effective method for the diastereoselective formation of the cyclopropyl ring is the Simmons-Smith reaction, which involves the addition of a zinc carbenoid to the double bond of the chiral vinyl sulfoxide. The existing stereocenter at the sulfur atom directs the approach of the carbenoid, leading to a preferential formation of one diastereomer. The sulfinyl oxygen atom is known to coordinate with the zinc reagent, directing the carbenoid to the same face of the double bond.
Experimental Protocol: Diastereoselective Cyclopropanation
Objective: To synthesize (1R,2S)-1-methyl-2-(phenylsulfinyl)cyclopropane with high diastereoselectivity.
Materials:
-
(R)-(E)-1-(Phenylsulfinyl)prop-1-ene
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve (R)-(E)-1-(Phenylsulfinyl)prop-1-ene in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired diastereomers of (1-methyl-2-(phenylsulfinyl)cyclopropane).
Introduction of the α-Chloro Substituent
The final step is the introduction of the chlorine atom at C1. This can be achieved via α-halogenation of the sulfoxide. This reaction proceeds through an intermediate that can be attacked by a chloride ion. The stereochemical outcome of this step is highly dependent on the reaction conditions and the nature of the substrate.
Stereochemical Analysis and Characterization
The determination of the absolute and relative stereochemistry of the four possible diastereomeric pairs is a critical task that requires a combination of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying stereoisomers. The choice of chiral stationary phase (CSP) is crucial for achieving baseline separation of the diastereomers and enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the relative stereochemistry of the cyclopropane ring substituents. The coupling constants (J-values) between the cyclopropyl protons are highly dependent on their dihedral angles, allowing for the assignment of cis/trans relationships. The Nuclear Overhauser Effect (NOE) can further elucidate through-space proximity between protons on the ring and the phenyl group of the sulfoxide.
| Parameter | Expected Observation for cis-isomers | Expected Observation for trans-isomers |
| ³J(H1, H2) | Typically larger (8-12 Hz) | Typically smaller (4-7 Hz) |
| NOE | Correlation between H2 and phenyl protons | No significant correlation between H2 and phenyl protons |
Table 1: Representative NMR parameters for distinguishing cis/trans isomers of 2-substituted-1-(phenylsulfinyl)cyclopropanes.
X-Ray Crystallography
For unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray diffraction is the ultimate method. Obtaining a suitable crystal of a single stereoisomer provides irrefutable proof of its three-dimensional structure.
Chiroptical Properties
Chiral sulfoxides are known to exhibit strong Cotton effects in their circular dichroism (CD) spectra. The sign and intensity of the Cotton effect can often be correlated with the absolute configuration at the sulfur atom. Computational modeling, using time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for each possible stereoisomer, allowing for a comparison with experimental data to assign the absolute configuration.
Applications in Drug Development
The rigid framework of the cyclopropyl group is a desirable feature in medicinal chemistry, as it can lock a molecule into a specific bioactive conformation, potentially improving binding affinity to a biological target and reducing off-target effects. The introduction of a chiral sulfoxide provides an additional handle for stereospecific interactions. The 1-chloro-2-methylcyclopropyl moiety can be considered a bioisostere for other common chemical groups, offering a novel avenue for scaffold hopping and lead optimization in drug discovery programs.
Conclusion
The stereochemistry of this compound is a multifaceted topic that requires a synergistic application of stereoselective synthesis and advanced analytical methods. A thorough understanding and control of its stereoisomers are paramount for harnessing its full potential as a chiral building block in asymmetric synthesis and as a scaffold in the design of new therapeutic agents. This guide has outlined the key principles and experimental approaches necessary for navigating the intricate stereochemical landscape of this fascinating molecule.
References
-
Title: Asymmetric Synthesis via Chiral Sulfoxides Source: Chemical Reviews URL: [Link]
-
Title: Chiral Sulfoxides: Synthesis, Resolution and Applications in Asymmetric Synthesis Source: Current Organic Chemistry URL: [Link]
-
Title: Diastereoselective Simmons-Smith Cyclopropanation of Chiral γ-Oxygenated α,β-Unsaturated Sulfoxides Source: The Journal of Organic Chemistry URL: [Link]
The Cyclopropane Ring: A Small Moiety with a Mighty Impact in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties, stemming from significant ring strain and bent bonds, impart profound effects on the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive exploration of the strategic application of cyclopropane rings in drug design, delving into their role as conformational locks, metabolic shields, and bioisosteric replacements. We will examine the underlying principles that govern their utility, supported by pertinent examples from preclinical and clinical development, and provide practical insights into their synthetic incorporation.
The Unique Physicochemical Landscape of the Cyclopropane Ring
The remarkable utility of the cyclopropane ring in medicinal chemistry is a direct consequence of its distinct structural and electronic features. The three carbon atoms are coplanar, and the C-C bonds are relatively short (1.51 Å)[1][2][3]. The inherent angle strain (approximately 27.5 kcal/mol) forces the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis, imparting a significant degree of p-character to the C-C bonds[2][3][4][5]. This unique hybridization also leads to shorter and stronger C-H bonds compared to those in alkanes[1][2][3].
These fundamental properties translate into several key advantages in drug design:
-
Conformational Rigidity: The rigid, planar nature of the cyclopropane ring restricts the conformational freedom of molecules, which can pre-organize a ligand for optimal binding to its biological target. This can lead to a more favorable entropic contribution to the free energy of binding[1][2][3].
-
Metabolic Stability: The strong C-H bonds and the overall compact structure of the cyclopropane ring often render it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes[4][6]. This can enhance a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: The incorporation of a cyclopropane ring can influence a molecule's lipophilicity (LogP), solubility, and pKa, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties[1][2][3].
-
Bioisosterism: The unique electronic nature of the cyclopropane ring allows it to serve as a bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even phenyl rings[7].
Strategic Applications of Cyclopropane Rings in Drug Design
The theoretical advantages of the cyclopropane moiety have been successfully translated into practical applications across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[5][7].
Conformational Constraint for Enhanced Potency and Selectivity
By locking a molecule into a specific, bioactive conformation, the cyclopropane ring can significantly enhance binding affinity and selectivity for the target protein[4][8]. This pre-organization minimizes the entropic penalty of binding, leading to a more potent compound. The rigid scaffold also allows for precise positioning of key pharmacophoric elements within the binding pocket[5].
A notable example is in the design of peptide mimetics, where the cyclopropane ring can be used to enforce a specific backbone conformation, such as a β-strand, which is often recognized by proteases[9]. This strategy has been employed in the development of renin inhibitors, where the cyclopropane scaffold mimics the extended conformation of the peptide substrate, leading to potent inhibition[9].
Experimental Workflow: Assessing Conformational Restriction
Caption: Workflow for evaluating the conformational effects of cyclopropane incorporation.
Metabolic Shielding for Improved Pharmacokinetics
A significant hurdle in drug development is overcoming rapid metabolic degradation. The cyclopropane ring can act as a "metabolic shield," protecting adjacent functional groups from enzymatic attack[4][6]. This is particularly effective in blocking cytochrome P450-mediated oxidation, a common metabolic pathway for many drugs[7]. By replacing a metabolically labile group, such as an isopropyl or tert-butyl group, with a cyclopropane ring, medicinal chemists can significantly enhance the metabolic stability and in vivo half-life of a drug candidate[6].
| Parameter | Without Cyclopropane | With Cyclopropane | Reference |
| Metabolic Half-life (t½) | Often shorter | Generally longer | [4][6] |
| Plasma Clearance | Higher | Lower | [1][2][3] |
| Oral Bioavailability | Variable, can be low | Often improved | [10] |
Table 1: Impact of Cyclopropane Incorporation on Key Pharmacokinetic Parameters.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test compound (with and without the cyclopropane moiety) with liver microsomes (human, rat, or other species of interest) in the presence of NADPH (a cofactor for P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Bioisosteric Replacement for Lead Optimization
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity, is a cornerstone of medicinal chemistry. The cyclopropane ring is a versatile bioisostere for several common functionalities.
-
Alkene and Alkyne Bioisostere: The p-character of the cyclopropane's C-C bonds allows it to mimic the electronic properties of a double or triple bond while providing a more rigid and metabolically stable scaffold[7].
-
Gem-Dimethyl Group Bioisostere: A cyclopropyl group can replace a gem-dimethyl group to maintain a similar steric profile while often improving metabolic stability and reducing lipophilicity.
-
Phenyl Ring Bioisostere: In certain contexts, a cyclopropane ring can serve as a non-aromatic bioisostere for a phenyl ring, offering a way to reduce the aromatic ring count in a molecule, which can be beneficial for improving physicochemical properties and avoiding potential toxicity associated with aromatic metabolism[11][12].
Caption: Cyclopropane as a versatile bioisostere.
Modulation of Acidity and Basicity (pKa)
The electron-withdrawing nature of the cyclopropane ring, a consequence of the increased s-character of the exocyclic C-H bonds, can influence the pKa of adjacent acidic or basic functional groups[1][2][3]. This can be a valuable tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, altering the pKa of a basic amine can impact its ionization state at physiological pH, thereby affecting its membrane permeability and potential for hERG channel interactions.
Synthetic Strategies for Incorporating Cyclopropane Rings
The increasing application of cyclopropane rings in drug discovery has been paralleled by the development of efficient and stereoselective synthetic methods for their installation.
Simmons-Smith Cyclopropanation
A classic and widely used method for the synthesis of cyclopropanes from alkenes. It involves the use of a diiodomethane and a zinc-copper couple to generate a carbenoid species.
Protocol: Simmons-Smith Cyclopropanation
-
Reagent Preparation: Prepare the Simmons-Smith reagent by activating zinc dust with a copper(I) salt (e.g., CuCl).
-
Reaction Setup: Dissolve the starting alkene in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add diiodomethane to the activated zinc-copper couple to form the carbenoid intermediate.
-
Cyclopropanation: Add the alkene to the freshly prepared reagent and stir at the appropriate temperature (often room temperature) until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Transition Metal-Catalyzed Cyclopropanation
Modern methods often employ transition metal catalysts (e.g., rhodium, copper, palladium) to catalyze the reaction of a diazo compound with an alkene. These methods offer high levels of stereocontrol, allowing for the synthesis of enantiomerically pure cyclopropane-containing molecules[9][13].
Conclusion and Future Perspectives
The cyclopropane ring has firmly established itself as a valuable structural motif in modern medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere provides drug discovery teams with a powerful tool to address a multitude of challenges in lead optimization. As our understanding of the subtle interplay between the physicochemical properties of the cyclopropane ring and biological activity continues to grow, and as new synthetic methodologies emerge, we can anticipate even more innovative applications of this small but impactful ring system in the design of the next generation of therapeutics. The strategic incorporation of cyclopropane rings will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. [Link]
-
Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate. [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]
-
1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (1995). PubMed. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University. [Link]
-
Selective examples of cyclopropane-based drugs and natural products. (2026). ResearchGate. [Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube. [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]
-
The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. (2025). Bohrium. [Link]
-
Strained ring systems. 16. Substituent effects on the pKa values of cis- and trans-1,2-dimethyl-2-X-cyclopropane-1-carboxylic acids and related bicyclo[n.1.0]alkane-1-carboxylic acids. (1983). Journal of the American Chemical Society. [Link]
-
Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2018). National Institutes of Health. [Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. [Link]
-
Phenyl Bioisosterism Unlayered. (2021). Macmillan Group. [Link]
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Methodological & Application
Application Notes & Protocols: Chiral Sulfinyl Imines in Asymmetric Addition Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power and Precision of the Sulfinyl Group
The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Among the array of methods developed, those employing chiral N-sulfinyl imines stand out for their reliability, versatility, and high degree of stereocontrol.[1][2] These reagents, particularly the tert-butanesulfinyl imines introduced by Ellman, serve as powerful chiral ammonia equivalents, enabling the direct and predictable synthesis of highly enantioenriched amines from simple carbonyl precursors.[3]
The utility of the N-sulfinyl group is multifaceted. First, it acts as an activating group, rendering the imine carbon more electrophilic and susceptible to nucleophilic attack.[4] Second, and most critically, the chiral sulfur center exerts a powerful stereodirecting effect, guiding the approach of the nucleophile to one face of the C=N bond with high fidelity.[1] Third, the sulfinyl group stabilizes the resulting nitrogen anion, preventing epimerization of the newly formed stereocenter.[4] Finally, it serves as a robust protecting group that can be cleaved under mild acidic conditions to liberate the desired primary amine, often with the chiral auxiliary being recoverable.[1][5]
This guide provides an in-depth exploration of the synthesis and application of chiral sulfinyl imines in asymmetric addition reactions, offering both mechanistic insights and detailed, field-proven protocols for the modern research scientist.
Part 1: Synthesis of Chiral N-Sulfinyl Imines
The most common and practical method for preparing N-sulfinyl imines is the direct condensation of an enantiopure sulfinamide with a carbonyl compound (aldehyde or ketone).[4] Both enantiomers of tert-butanesulfinamide, the "Ellman auxiliary," are commercially available and can also be synthesized on a large scale.[3][6][7]
The condensation is typically facilitated by a Lewis acid or a dehydrating agent to drive the equilibrium towards the imine product. For aldehydes, mild Lewis acids like copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) are highly effective.[6] Ti(OEt)₄ is particularly useful for more challenging condensations involving ketones or sterically hindered aldehydes.[6]
Caption: General workflow for the synthesis of N-sulfinyl imines.
Protocol 1: Synthesis of (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide
This protocol describes the synthesis of a representative N-sulfinyl aldimine from (R)-tert-butanesulfinamide and benzaldehyde using copper(II) sulfate as a mild and efficient Lewis acid promoter.
Materials:
-
(R)-(+)-tert-Butanesulfinamide (1.00 g, 8.25 mmol, 1.0 equiv)
-
Benzaldehyde (0.92 g, 0.88 mL, 8.66 mmol, 1.05 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO₄) (3.95 g, 24.75 mmol, 3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (40 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-tert-butanesulfinamide and anhydrous CuSO₄.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane (40 mL) via syringe, followed by benzaldehyde.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting sulfinamide is consumed (typically 12-20 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Rinse the flask and the Celite® pad with additional CH₂Cl₂ (approx. 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically of high purity and can be used directly in the next step. If further purification is required, it can be purified by flash column chromatography on silica gel.
Expert Insight: The use of anhydrous CuSO₄ is critical; it acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to sequester the water produced, driving the reaction to completion. Vigorous stirring is necessary due to the heterogeneous nature of the mixture.
Part 2: The Mechanism of Asymmetric Addition
The remarkable stereoselectivity observed in the addition of organometallic reagents (especially Grignard reagents) to N-tert-butylsulfinyl imines is rationalized by a closed, six-membered, chair-like transition state.[6][8]
Causality behind the Selectivity:
-
Chelation: The magnesium atom of the Grignard reagent coordinates to both the imine nitrogen and the sulfinyl oxygen. This pre-organizes the reactants into a rigid cyclic structure.
-
Steric Hindrance: To minimize steric repulsion, the bulky tert-butyl group on the sulfur atom preferentially occupies a pseudo-equatorial position in the chair-like transition state.
-
Directed Attack: This arrangement leaves one face of the imine C=N bond sterically shielded. The nucleophilic R-group of the Grignard reagent is therefore delivered from the less hindered face, leading to the observed major diastereomer.[9]
The choice of solvent is crucial. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene favor this chelated transition state and lead to high diastereoselectivity.[5][9] In contrast, coordinating solvents like THF can compete for coordination to the magnesium center, potentially disrupting the rigid transition state and leading to lower selectivity.[5][6][9]
Sources
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene
Welcome to the technical support guide for the synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and address frequently asked questions related to this synthesis. The inherent strain of the cyclopropane ring and the sensitivity of the sulfoxide moiety present unique challenges.[1][2] This guide provides in-depth, field-proven insights to help you navigate these complexities, optimize your reaction conditions, and maximize your yield and purity.
The primary synthetic route involves the controlled oxidation of the corresponding sulfide precursor, [(1-Chloro-2-methylcyclopropyl)thio]benzene. Most of the challenges and side reactions discussed herein pertain to this critical oxidation step, commonly performed with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction produced a significant amount of a higher Rf, non-polar byproduct, identified as [(1-Chloro-2-methylcyclopropyl)sulfonyl]benzene. What is causing this over-oxidation and how can I prevent it?
Answer:
This is the most common side reaction in this synthesis. The formation of the sulfone results from the oxidation of your desired sulfoxide product.
Causality: The oxidation of a sulfide to a sulfoxide is significantly faster than the subsequent oxidation of the sulfoxide to a sulfone. However, this selectivity is highly dependent on reaction conditions. Over-oxidation occurs when:
-
Excess Oxidant: More than one molar equivalent of the oxidizing agent (e.g., m-CPBA) is present relative to the starting sulfide.
-
Elevated Temperature: The reaction temperature is too high. Oxidation is an exothermic process, and poor temperature control can lead to localized heating, accelerating the second oxidation step.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting sulfide has been consumed increases the probability of the sulfoxide being oxidized.
Many reagents are available for the oxidation of sulfides, but controlling the reaction to prevent over-oxidation to the sulfone can be challenging.[3] For m-CPBA, using one equivalent at low temperatures (e.g., -78 °C to 0 °C) favors the sulfoxide, while using two equivalents at room temperature favors the sulfone.[4]
Preventative Measures:
-
Stoichiometry Control: Use a slight sub-stoichiometric amount of the oxidant (e.g., 0.95-1.0 equivalents of m-CPBA). If you are using a commercial grade of m-CPBA, which is often sold as a mixture with a purity of <72% for stability, it is crucial to titrate it to determine the exact amount of active oxidant before use.[5]
-
Temperature Management: Start the reaction at a low temperature, such as -78 °C or -40 °C, and allow it to warm slowly. Use a cryostat or a dry ice/acetone bath for consistent temperature control.
-
Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting sulfide spot has disappeared, quench the reaction immediately.
-
Controlled Addition: Add the oxidant solution dropwise to the solution of the sulfide. This maintains a low instantaneous concentration of the oxidant and helps control the exotherm.
| Parameter | Recommended Condition | Rationale |
| Oxidant (m-CPBA) | 0.95 - 1.0 equivalents | Minimizes excess oxidant available for over-oxidation.[4] |
| Temperature | Start at -78 °C, allow to warm to 0 °C | Reduces the rate of the second oxidation step.[4] |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Allows for timely quenching upon completion. |
| Addition Method | Slow, dropwise addition of oxidant | Prevents localized high concentrations and exotherms. |
Question 2: I'm observing a complex mixture of products and TLC shows multiple spots, suggesting the cyclopropane ring is not stable. What could be causing ring-opening or rearrangement?
Answer:
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, especially under certain conditions.[6][7] For cyclopropyl sulfoxides, this can be particularly problematic if acidic conditions are generated or if the reaction is activated in a way that promotes rearrangement.
Causality:
-
Acid-Catalyzed Ring Opening: The byproduct of m-CPBA oxidation is m-chlorobenzoic acid.[8] If allowed to accumulate, this acid can protonate the sulfoxide oxygen, creating a good leaving group and facilitating ring-opening.
-
Pummerer-Type Rearrangement: While a classic Pummerer rearrangement requires an alpha-proton which is absent in this substrate, related "abnormal" Pummerer reactions can occur.[9][10] If an activating agent (like trifluoroacetic anhydride, sometimes used in sulfoxide chemistry) is present, it can react with the sulfoxide. This can lead to the formation of a thionium ion intermediate via destruction of the cyclopropyl ring, ultimately resulting in acyclic diene products.[9][10] This is a known reaction pathway for vinylcyclopropyl sulfoxides.[9][10]
Preventative Measures:
-
Buffered Conditions: Perform the oxidation in the presence of a mild base to neutralize the acidic byproduct as it forms. A common choice is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture, creating a biphasic system.
-
Avoid Activating Agents: Do not add strong acids or anhydrides like acetic anhydride or trifluoroacetic anhydride unless you are specifically aiming for a rearrangement. These reagents are known to initiate Pummerer-type reactions by acylating the sulfoxide oxygen.[11]
-
Choice of Oxidant: Consider alternative, non-acidic oxidizing systems. For example, using hydrogen peroxide in the absence of a strong acid catalyst can be a milder method, though it may require different reaction conditions to achieve good conversion.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the m-CPBA oxidation of [(1-Chloro-2-methylcyclopropyl)thio]benzene?
A1: Dichloromethane (DCM) or chloroform (CHCl₃) are excellent choices. They are relatively inert to the oxidizing conditions, have good solubility for both the sulfide substrate and m-CPBA, and are suitable for low-temperature reactions.
Q2: How do I prepare the starting material, [(1-Chloro-2-methylcyclopropyl)thio]benzene?
A2: The synthesis of the sulfide precursor is a multi-step process that can also have pitfalls. A common route involves the cyclopropanation of an appropriate alkene. The specific synthesis of 1-chloro-2-methylcyclopropane derivatives can be complex.[12][13][14] A plausible general approach would be the addition of dichlorocarbene (generated from chloroform and a strong base) to propene, followed by reduction and reaction with thiophenol. Careful control of these steps is necessary to avoid side reactions like elimination.
Q3: My final product appears as a mixture of diastereomers. Is this expected?
A3: Yes, this is expected. The starting sulfide, [(1-Chloro-2-methylcyclopropyl)thio]benzene, is chiral. The oxidation of the sulfur atom creates a second stereocenter (the sulfoxide sulfur is stereogenic). Therefore, the reaction will produce a mixture of diastereomers. These may be separable by careful column chromatography, but often appear as a single, slightly broadened spot on TLC and a complex set of peaks in the NMR spectrum.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Competing reaction pathways during the oxidation step.
Recommended Experimental Protocol
This protocol is designed to minimize the formation of the sulfone byproduct.
Materials:
-
[(1-Chloro-2-methylcyclopropyl)thio]benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, purified/titrated, ~70%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve [(1-Chloro-2-methylcyclopropyl)thio]benzene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Oxidant Solution: In a separate flask, dissolve m-CPBA (1.0 eq based on titration) in DCM.
-
Oxidation: Add the m-CPBA solution dropwise to the cold sulfide solution over 20-30 minutes. Use a dropping funnel or a syringe pump for controlled addition.
-
Monitoring: After the addition is complete, stir the reaction at -78 °C. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting sulfide is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.
-
Warm-up & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a mixture of diastereomers.
References
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
-
T. Tsuruoka, T. Iwama, S. A. M. T. Azim, Y. Mitoma, H. Kurosawa. (1998). Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates. Retrieved from [Link]
- Google Patents. (2020). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
-
ResearchGate. (n.d.). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... Retrieved from [Link]
- Google Patents. (2001). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
-
National Institutes of Health. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from [Link]
-
ResearchGate. (2016). 1,2‐Dichloro‐2‐methylpropane. Retrieved from [Link]
- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
- Google Patents. (2013). CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
-
Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from [Link]
-
RSC Publishing. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. DOI:10.1039/D5SC08731G. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]
- Google Patents. (1994). JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane.
-
Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
YouTube. (2025). This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60! Retrieved from [Link]
-
PubMed. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08731G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]
- 13. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
- 14. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]
Troubleshooting low yields in asymmetric sulfoxidation reactions
Welcome to the technical support center for asymmetric sulfoxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of chiral sulfoxides. As a Senior Application Scientist, I will provide field-proven insights to help you diagnose and resolve issues leading to low yields and poor enantioselectivity in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in asymmetric sulfoxidation can stem from a variety of factors, from reagent quality to catalyst stability. This section provides a systematic approach to identifying and addressing the root cause of poor reaction performance.
Question 1: My reaction shows low conversion, with a significant amount of unreacted starting sulfide. What are the likely causes and how can I fix this?
Low conversion is a common issue that often points to problems with the catalyst's activity or the reaction conditions. Let's break down the potential culprits.
Possible Cause 1: Inactive or Decomposed Catalyst
The chiral catalyst is the heart of the asymmetric sulfoxidation, and its proper formation and stability are critical. Metal-based catalysts, such as those used in Kagan-Modena type reactions (e.g., Ti(OiPr)₄/DET), are particularly sensitive to atmospheric moisture and can decompose if not handled under inert conditions.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Use High-Purity Reagents: The titanium isopropoxide and diethyl tartrate (DET) should be of high purity. It is often advisable to use a freshly opened bottle or to purify the reagents before use.
-
Proper Catalyst Assembly: The order of addition matters. For Kagan-Modena type reactions, the catalyst is typically prepared in situ. A common procedure involves the sequential addition of Ti(OiPr)₄ and DET to the anhydrous solvent at a controlled temperature before the introduction of the sulfide and oxidant.[1]
Possible Cause 2: Inefficient Oxidant
The choice and quality of the oxidant are crucial. Hydroperoxides like tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP) are commonly used.[1][2] The concentration of commercially available hydroperoxides can vary, and they can decompose over time.
Troubleshooting Steps:
-
Titrate the Oxidant: Determine the active concentration of your hydroperoxide solution using a standard titration method (e.g., iodometric titration).
-
Consider a Different Oxidant: In some cases, switching from TBHP to CHP can improve both yield and enantioselectivity.[1][2]
-
Control the Addition Rate: A slow, controlled addition of the oxidant via a syringe pump can prevent localized high concentrations that may lead to side reactions or catalyst decomposition.
Possible Cause 3: Sub-optimal Reaction Temperature
Temperature control is critical for both reaction rate and enantioselectivity. Many asymmetric sulfoxidations are performed at low temperatures (e.g., -20 °C to 0 °C) to maximize enantiomeric excess.[1] However, if the temperature is too low, the reaction rate may be impractically slow.
Troubleshooting Steps:
-
Monitor the Internal Temperature: Use a calibrated thermometer to monitor the internal temperature of the reaction mixture, not just the cooling bath temperature.
-
Systematic Temperature Screening: If conversion is low at the recommended temperature, consider running a series of small-scale reactions at slightly higher temperatures (e.g., in 5 °C increments) to find a balance between reaction rate and enantioselectivity. Be aware that higher temperatures can sometimes lead to lower enantiomeric excess and increased overoxidation.[3]
Question 2: My reaction has a good conversion, but the main product is the achiral sulfone. How can I prevent overoxidation?
The formation of the sulfone byproduct is a result of the desired sulfoxide being further oxidized. This is a common problem, especially in reactions with extended reaction times or an excess of the oxidant.
Possible Cause 1: Excess Oxidant
Using a stoichiometric excess of the oxidant is a frequent cause of sulfone formation.
Troubleshooting Steps:
-
Precise Stoichiometry: Carefully control the amount of oxidant used. Aim for 1.0 to 1.1 equivalents relative to the sulfide. As mentioned previously, titrating your oxidant stock solution is crucial for accuracy.
-
Monitor the Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting sulfide. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide.
Possible Cause 2: Reaction Temperature is Too High
Higher reaction temperatures can increase the rate of the second oxidation step (sulfoxide to sulfone) more than the first (sulfide to sulfoxide), leading to a greater proportion of the sulfone byproduct.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are observing significant sulfone formation, try running the reaction at a lower temperature. This may require a longer reaction time, so careful monitoring is key.
Possible Cause 3: Catalyst System Promotes Overoxidation
Some catalyst systems are inherently more prone to overoxidation.
Troubleshooting Steps:
-
Modify the Catalyst System: For titanium-based systems, the addition of water can sometimes influence the catalyst structure and reactivity, potentially mitigating overoxidation.[1] However, the effect of water is complex and may also impact enantioselectivity, so this should be optimized carefully.
-
Explore Alternative Catalysts: If overoxidation remains a persistent issue, consider exploring alternative catalytic systems. For example, some enzyme-catalyzed systems, like those using flavin-containing monooxygenases (FMOs), can offer high selectivity for the sulfoxide.[3]
Frequently Asked Questions (FAQs)
Q1: How does the structure of my sulfide substrate affect the reaction yield and enantioselectivity?
The electronic and steric properties of the sulfide substrate play a significant role.
-
Electronic Effects: Electron-rich sulfides (e.g., those with electron-donating groups on an aromatic ring) are generally more nucleophilic and react faster. Conversely, electron-poor sulfides may require longer reaction times or more forcing conditions.
-
Steric Hindrance: Very bulky substituents on the sulfur atom can hinder the approach of the sulfide to the chiral catalyst, leading to lower reaction rates.[4] In some cases, this can also impact the enantioselectivity. For particularly bulky substrates, a different catalyst system with a more open active site may be necessary.
Q2: I am using a biocatalyst (e.g., an FMO) and observing low yields. What are some common issues with enzymatic sulfoxidations?
Biocatalytic systems have their own unique set of challenges.
-
Enzyme Deactivation: Enzymes can be sensitive to temperature, pH, and the presence of organic co-solvents. Operating outside the optimal range for your specific enzyme can lead to deactivation and low yields.[3] Ensure your reaction buffer and temperature are optimized for the enzyme you are using.
-
Cofactor Limitation: Many monooxygenases require a cofactor, such as NADPH, for activity.[3] If you are using an isolated enzyme, ensure that an adequate supply of the cofactor and a suitable cofactor regeneration system are in place.
-
Substrate Inhibition: At high concentrations, some substrates can inhibit the activity of the enzyme, leading to lower than expected reaction rates.[4] If you suspect substrate inhibition, try running the reaction at a lower substrate concentration.
Q3: Can I purify my starting sulfide to improve my results?
Absolutely. Impurities in the starting sulfide can interfere with the catalyst. For example, any residual thiol from the sulfide synthesis can poison a metal catalyst. It is good practice to purify the sulfide by column chromatography, distillation, or recrystallization before use.
Q4: How critical is the water content in a Kagan-Modena type reaction?
The role of water is complex. In the original Kagan protocol, a specific amount of water is added to form the active catalytic species.[1] Deviating from the optimal water concentration can lead to a decrease in both yield and enantioselectivity. If you are having issues with a titanium-based system, it is worth carefully re-examining the recommended stoichiometry of all components, including water.
Experimental Protocols
Protocol 1: Titration of tert-Butyl Hydroperoxide (TBHP)
This protocol allows for the determination of the active oxidant concentration in a commercial TBHP solution.
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch indicator solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
TBHP solution to be titrated
Procedure:
-
In a flask, dissolve an excess of KI (e.g., 1 g) in a mixture of deionized water and glacial acetic acid.
-
Add a precisely known volume or weight of the TBHP solution to the flask.
-
Allow the mixture to react in the dark for 15-20 minutes. The solution will turn a dark brown/yellow color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration with sodium thiosulfate until the blue/black color disappears.
-
Calculate the molarity of the TBHP solution based on the volume of sodium thiosulfate solution used.
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting low yields in asymmetric sulfoxidation.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine [mdpi.com]
Validation & Comparative
A Comparative Guide to LC-MS for Byproduct Identification in [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene Synthesis
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Unidentified byproducts can have significant implications for the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the crucial task of identifying byproducts in the synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene, a complex chiral molecule.
The Synthetic Landscape and the Imperative of Byproduct Profiling
The most direct and widely adopted synthetic route to sulfoxides is the oxidation of their corresponding sulfides.[1][2] In the case of this compound, the synthesis would logically proceed via the oxidation of (1-Chloro-2-methylcyclopropyl)(phenyl)sulfane. A common and environmentally conscious choice of oxidant for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a suitable solvent system like glacial acetic acid.[1][3][4]
While this method is efficient, the primary challenge lies in controlling the oxidation state of the sulfur atom. The desired sulfoxide can be further oxidized to the corresponding sulfone, which represents the most probable and significant byproduct. Therefore, a robust analytical methodology is not just a quality control measure but an integral part of process optimization to maximize the yield of the target molecule while minimizing impurities.
Diagram: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route to the target sulfoxide and the formation of the sulfone byproduct.
LC-MS: The Vanguard for Byproduct Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier technique for the analysis of pharmaceutical impurities due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[5][6][7]
The Power of Hyphenation: Why LC-MS is a Superior Choice
The coupling of liquid chromatography with mass spectrometry provides a synergistic analytical power. The LC component separates the target molecule from its byproducts and any unreacted starting materials based on their physicochemical properties (e.g., polarity). The MS component then provides highly specific detection and structural information based on the mass-to-charge ratio (m/z) of the individual components as they elute from the column.
For the analysis of this compound and its byproducts, LC-MS offers several distinct advantages:
-
Specificity: The high resolution and accuracy of modern mass spectrometers allow for the confident identification of compounds, even those with the same nominal mass (isobars).
-
Sensitivity: LC-MS can detect and quantify impurities at very low levels (parts per million or even parts per billion), which is critical for meeting stringent regulatory requirements.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of ions, providing valuable structural information that can help to identify unknown byproducts.
Diagram: LC-MS Workflow for Byproduct Analysis
Caption: A typical workflow for the analysis of synthetic byproducts using LC-MS.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the impurity profile. Here, we compare LC-MS with other common analytical methods for this specific application.
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| LC-MS | Separation by chromatography, detection by mass spectrometry. | High sensitivity and selectivity for sulfoxide and sulfone. Provides molecular weight information for unknown identification. | Can be destructive to the sample. Ionization efficiency can vary between compounds. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Excellent for analyzing volatile and thermally stable cyclopropane derivatives.[8][9] Can provide complementary fragmentation patterns to LC-MS. | Requires derivatization for non-volatile compounds. Sulfoxides can be thermally labile. |
| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field to provide detailed structural information. | The definitive method for unambiguous structure elucidation of isolated impurities.[10][11][12][13] Non-destructive. | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals. Requires higher sample concentrations. |
| HPLC-UV | Separation by liquid chromatography, detection by UV-Vis absorption. | Robust and widely available for routine purity analysis and quantification. Non-destructive. | Limited to chromophoric compounds. Provides no structural information for unknown impurities. Co-eluting impurities with similar UV spectra can be missed. |
Experimental Protocols
Detailed LC-MS Methodology
This protocol is a representative method for the analysis of this compound and its primary sulfone byproduct.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Desolvation Gas: 600 L/hr
-
Cone Gas: 50 L/hr
-
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
Rationale for Methodological Choices
-
Reversed-Phase C18 Column: This is a versatile and robust column choice for separating compounds with moderate polarity, such as the target sulfoxide and its related species.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid aids in the protonation of the analytes, which is beneficial for positive mode ESI.
-
Gradient Elution: A gradient is necessary to effectively separate the starting material, the sulfoxide, and the more polar sulfone byproduct within a reasonable timeframe.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like sulfoxides, minimizing in-source fragmentation.
Conclusion: An Integrated Analytical Approach
For the comprehensive identification of byproducts in the synthesis of this compound, LC-MS is an indispensable tool, offering unparalleled sensitivity and specificity. Its ability to provide molecular weight information is crucial for the tentative identification of unknown impurities.
However, for a truly robust and self-validating analytical workflow, an integrated approach is recommended. While LC-MS can serve as the primary screening and identification tool, techniques like GC-MS can provide complementary information, especially for more volatile or thermally stable byproducts. For the definitive structural confirmation of any significant unknown impurity, isolation followed by NMR spectroscopy remains the gold standard.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the purity, safety, and quality of their synthesized molecules.
References
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Bogialli, S., & Di Corcia, A. (2009). Recent developments in liquid chromatography-tandem mass spectrometry for the analysis of sulfonamide and tetracycline antibiotics in honey. Analytical and Bioanalytical Chemistry, 395(4), 947–966. [Link]
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Foroumadi, A., Emami, S., & Ghamari, N. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Iranian Journal of Pharmaceutical Research, 12(Suppl), 159–163. [Link]
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Gao, Z., Zhang, Y., & Wang, J. (2013). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chirality, 25(10), 613–618. [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Hossain, M. A., & Saha, S. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Journal of the Indian Chemical Society, 92(1), 107–111. [Link]
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Kleiman, R., Spencer, G. F., & Earle, F. R. (1969). Gas-liquid chromatographic analysis of cyclopropene fatty acids. Lipids, 4(2), 118–122. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 24, 2026, from [Link]
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O'Neil, G. W., & Phillips, D. L. (2012). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 31(1), 6–9. [Link]
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Salimi, M., & Amini, M. K. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 3(1), 61–73. [Link]
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Wu, M., Wu, C., & Zhao, L. (2017). Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC-MS/MS. Journal of Separation Science, 40(18), 3656–3663. [Link]
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Xu, S., Li, Y., & Wang, J. (2020). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 22(15), 5843–5848. [Link]
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USP Technologies. (n.d.). Sulfide Oxidation using Hydrogen Peroxide. Retrieved January 24, 2026, from [Link]
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Zare, A., & Meraj, F. (2014). Oxidations of methyl phenyl sulfide. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2021). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 24, 2026, from [Link]
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Shimadzu. (n.d.). LC-MS/MS Method Development for Sulfite in Food and Beverage. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 24, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Senior Application Scientist's Guide to Asymmetric Thioether Oxidation: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the synthesis of chiral sulfoxides is a critical endeavor. These moieties are prevalent in a wide array of pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity. The asymmetric oxidation of prochiral thioethers stands as the most direct and atom-economical route to these valuable chiral building blocks. This guide provides an in-depth, comparative analysis of the three principal methodologies employed for this transformation: enzymatic, metal-catalyzed, and organocatalyzed oxidation. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present supporting experimental data to inform your selection of the optimal method for your synthetic challenge.
The Significance of Chiral Sulfoxides
The tetrahedral geometry of the sulfur atom in a sulfoxide, bearing two different substituents and a lone pair of electrons, renders it a stereogenic center. The resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles. A notable example is esomeprazole (the (S)-enantiomer of omeprazole), a proton-pump inhibitor where the single enantiomer provides a more favorable pharmacokinetic profile than the racemic mixture. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure sulfoxides is of paramount importance.
Comparative Overview of Asymmetric Oxidation Methods
The choice of a synthetic method for asymmetric sulfoxidation is a multi-faceted decision, balancing factors such as substrate scope, enantioselectivity, cost, and environmental impact. The three primary approaches each offer a unique set of advantages and disadvantages.
| Feature | Enzymatic Oxidation | Metal-Catalyzed Oxidation | Organocatalyzed Oxidation |
| Catalyst | Enzymes (e.g., monooxygenases, peroxidases) | Transition metal complexes (e.g., V, Ti, Mn) with chiral ligands | Small organic molecules (e.g., chiral ketones, Brønsted acids) |
| Enantioselectivity | Often excellent (>99% e.e.) | Good to excellent (often >90% e.e.) | Good to excellent (often >90% e.e.) |
| Substrate Scope | Can be narrow, highly substrate-specific | Broad, but can be sensitive to functional groups | Generally broad |
| Reaction Conditions | Mild (aqueous buffer, room temp.) | Varies, often requires inert atmosphere and specific temperatures | Generally mild |
| Key Advantages | High selectivity, environmentally benign | High catalytic efficiency, broad applicability | Metal-free, avoids heavy metal contamination |
| Key Disadvantages | Substrate specificity, potential for enzyme inhibition | Catalyst poisoning by sulfur, potential for metal contamination of product | Higher catalyst loadings may be required |
In-Depth Analysis of Asymmetric Oxidation Methodologies
Enzymatic Oxidation: The Biocatalytic Approach
Enzymatic catalysis offers an environmentally benign and often highly selective route to chiral sulfoxides. Enzymes, operating in aqueous media under mild conditions, can exhibit exceptional levels of enantioselectivity, often approaching 100% e.e.
Mechanism of Action:
The most commonly employed enzymes for asymmetric sulfoxidation are flavin-dependent monooxygenases and peroxidases. In a typical catalytic cycle for a flavin-dependent monooxygenase, the flavin cofactor is first reduced by NADPH. The reduced flavin then reacts with molecular oxygen to form a hydroperoxyflavin intermediate, which is the active oxidizing species. This intermediate then transfers an oxygen atom to the sulfur of the thioether substrate within the chiral environment of the enzyme's active site, leading to the formation of the chiral sulfoxide.
Caption: Generalized catalytic cycle for a flavin-dependent monooxygenase in thioether oxidation.
Advantages:
-
Exceptional Enantioselectivity: Enzymes can provide unparalleled levels of stereocontrol.
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature.
-
Environmentally Friendly: Avoids the use of toxic metals and harsh reagents.
Disadvantages:
-
Substrate Specificity: Enzymes often have a narrow substrate scope, which may necessitate protein engineering for broader applicability.
-
Enzyme Inhibition: Substrates or products can sometimes inhibit the enzyme, leading to low conversions.
-
Lower Substrate Loadings: To avoid cell toxicity in whole-cell systems, substrate concentrations are often kept low.[1]
Representative Experimental Protocol: Ene-Reductase Catalyzed Asymmetric Synthesis of a Chiral Thioether [2][3]
This protocol describes the synthesis of a chiral thioether using an ene-reductase (ERED), showcasing a non-oxidative biocatalytic approach.
-
Preparation of Reaction Mixture: In an anaerobic chamber (COY chamber), to a 1.5 mL glass vial, add Tris-HBr buffer (50 mM, pH 7.5), D-glucose solution (final concentration 55 mM), NADP⁺ solution (final concentration 0.5 mM), and a glucose dehydrogenase (GDH) solution (e.g., JM GDH-101, 1 mg/mL).
-
Substrate Addition: Add a solution of the α-bromoacetophenone (e.g., 200 mM stock in DMSO) and the vinyl sulfide (e.g., 200 mM stock in DMSO).
-
Enzyme Addition: Add the ene-reductase solution (e.g., GluER T36A, 490–1300 μM). The final reaction volume is typically 500 μL.
-
Incubation: Incubate the reaction mixture at 25 °C with shaking (750 rpm) for up to 24 hours.
-
Quenching and Extraction: Quench the reaction by adding an equal volume of acetonitrile. The product can then be extracted with an organic solvent like ethyl acetate.
-
Analysis: Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.
Metal-Catalyzed Oxidation: The Workhorse of Asymmetric Sulfoxidation
Metal-catalyzed methods, particularly those employing titanium, vanadium, and manganese complexes with chiral ligands, have been extensively developed and are capable of providing high enantioselectivities for a broad range of substrates.
Mechanism of Action:
The pioneering work of Kagan and Modena laid the foundation for titanium-catalyzed asymmetric sulfoxidation.[4] A widely accepted mechanism involves the formation of a chiral metal-peroxo or -hydroperoxo species. For a vanadium-catalyzed system, a chiral ligand, often a Schiff base, coordinates to a vanadium precursor (e.g., VO(acac)₂). This complex then reacts with an oxidant, such as hydrogen peroxide, to form a chiral vanadium-peroxo species. The thioether then coordinates to the metal center, and an oxygen atom is transferred from the peroxo ligand to the sulfur atom. The chiral environment of the ligand directs the approach of the thioether, leading to the enantioselective formation of the sulfoxide.
Caption: Simplified catalytic cycle for vanadium-catalyzed asymmetric thioether oxidation.
Advantages:
-
Broad Substrate Scope: These catalysts are often effective for a wide variety of aryl alkyl and dialkyl thioethers.
-
High Enantioselectivities: Many systems provide enantiomeric excesses greater than 90%.[5]
-
High Catalytic Efficiency: Low catalyst loadings (down to 0.01 mol%) can be effective.[6]
Disadvantages:
-
Catalyst Poisoning: Sulfur-containing compounds can coordinate strongly to the metal center and inhibit catalysis.[2]
-
Metal Contamination: The final product may contain traces of the metal catalyst, which is a concern in pharmaceutical applications.
-
Overoxidation: The sulfoxide product can sometimes be further oxidized to the corresponding achiral sulfone.
Representative Experimental Protocol: Vanadium-Salan Catalyzed Asymmetric Oxidation
This protocol is based on the work of Bolm and Bienewald, which provides a simple and effective method for asymmetric sulfoxidation.[7]
-
Catalyst Preparation: In a reaction vessel, dissolve the chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a salicylaldehyde derivative) and VO(acac)₂ (1 mol%) in a suitable solvent such as dichloromethane at room temperature.
-
Substrate Addition: Add the thioether to the catalyst solution.
-
Oxidant Addition: Cool the reaction mixture to 0 °C and add hydrogen peroxide (30% aqueous solution) dropwise over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (by chiral HPLC).
Organocatalyzed Oxidation: The Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the oxidation of thioethers is no exception. Chiral organic molecules can catalyze the enantioselective oxidation of thioethers, offering a valuable metal-free alternative.[8]
Mechanism of Action:
A prominent class of organocatalysts for this transformation are chiral Brønsted acids, such as confined imidodiphosphoric acids.[5][9] These catalysts activate hydrogen peroxide through hydrogen bonding within a chiral pocket.[10] This activated hydrogen peroxide then acts as an electrophilic oxygen source. The thioether attacks the activated oxygen, and the chiral environment of the catalyst directs the stereochemical outcome of the oxidation.
Caption: Proposed mechanism for chiral Brønsted acid-catalyzed asymmetric sulfoxidation.
Advantages:
-
Metal-Free: Avoids the issue of heavy metal contamination in the final product.
-
High Enantioselectivity: Can achieve enantioselectivities comparable to the best metal-based systems.[5]
-
Operational Simplicity: Reactions are often easy to set up and perform.
Disadvantages:
-
Catalyst Loading: May require higher catalyst loadings compared to some metal-catalyzed systems.
-
Substrate Scope: While generally broad, the efficiency can be substrate-dependent.
Representative Experimental Protocol: Chiral Brønsted Acid-Catalyzed Sulfoxidation [9]
This protocol is based on the work of List and coworkers using a confined chiral Brønsted acid.[5][9]
-
Reaction Setup: To a vial, add the chiral imidodiphosphoric acid catalyst (e.g., 0.1-1 mol%), the thioether, and a dehydrating agent such as magnesium sulfate in a suitable solvent (e.g., toluene or dichloromethane).
-
Oxidant Addition: Add hydrogen peroxide (30-50% aqueous solution) to the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC or GC.
-
Workup: After the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., saturated aqueous sodium sulfite). Extract the product with an organic solvent.
-
Purification and Analysis: Dry the organic layer, concentrate it, and purify the product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC.
Conclusion
The asymmetric oxidation of thioethers is a well-developed field with a diverse array of powerful methods at the disposal of the synthetic chemist. Enzymatic methods offer unparalleled selectivity and environmental credentials, albeit sometimes with a limited substrate scope. Metal-catalyzed systems are highly efficient and broadly applicable workhorses, with the caveat of potential metal contamination and catalyst poisoning. Organocatalysis provides a robust and metal-free alternative, achieving excellent enantioselectivities. The optimal choice of method will ultimately depend on the specific requirements of the target molecule, scalability, and purity considerations. This guide provides the foundational knowledge and practical insights to navigate these choices and successfully implement the most suitable strategy for the synthesis of valuable chiral sulfoxides.
References
-
Liao, S., Čorić, I., Wang, Q., & List, B. (2012). Confined chiral Brønsted acids catalyze asymmetric oxidations of a broad range of sulfides to sulfoxides with hydrogen peroxide. Journal of the American Chemical Society, 134(26), 10765–10768. [Link]
-
Kagan, H. B., & Modena, G. (1984). Asymmetric oxidation of sulfides. In Stereochemistry of Organic and Bioorganic Transformations (pp. 1-15). Springer, Berlin, Heidelberg. [Link]
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Heckmann, C. M., et al. (2025). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. Journal of the American Chemical Society. [Link]
-
Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H₂O₂. Angewandte Chemie International Edition in English, 34(23‐24), 2640-2642. [Link]
-
Kagan, H. B. (2008). 1 Asymmetric Synthesis of Chiral Sulfoxides. Organosulfur Chemistry in Asymmetric Synthesis, 1-36. [Link]
-
ResearchGate. (2011). Asymmetric synthesis of tertiary thiols and thioethers. [Link]
-
Heckmann, C. M., et al. (2025). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. University of Groningen Research Portal. [Link]
-
Rios-Lombardía, N., & Morís, F. (2020). Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. ChemCatChem, 12(21), 5277-5287. [Link]
-
List, B. (2012). Activation of H2O2 by Chiral Confined Brønsted Acids: A Highly Enantioselective Catalytic Sulfoxidation. Journal of the American Chemical Society. [Link]
-
Frontiers. (2021). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. [Link]
-
The Journal of Organic Chemistry. (2002). Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. [Link]
-
Organic Letters. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
National Institutes of Health. (2021). Transition-metal-catalyzed remote C–H functionalization of thioethers. [Link]
-
Royal Society of Chemistry. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. [Link]
-
ResearchGate. (2019). Proposed mechanism for catalytic oxidation of thioethers to prepare sulfones. [Link]
-
Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie International Edition, 44(44), 7221-7223. [Link]
-
Liao, S., et al. (2012). Activation of H2O2 by Chiral Confined Brønsted Acids: A Highly Enantioselective Catalytic Sulfoxidation. Journal of the American Chemical Society, 134(26), 10765-10768. [Link]
-
National Institutes of Health. (2021). Enzymatic strategies for asymmetric synthesis. [Link]
-
National Institutes of Health. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
Wang, X., et al. (2021). Advances in Organocatalytic Asymmetric Reactions Involving Thioesters. Chinese Journal of Chemistry, 39(11), 3139-3154. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
